Cas no 728024-51-9 (3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group and a propanoic acid side chain. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The oxadiazole moiety contributes to metabolic stability and bioactivity, while the carboxylic acid functionality enhances solubility and allows for further derivatization. The presence of the 2-chlorophenyl group may influence electronic properties and binding interactions, making it a valuable intermediate for the synthesis of pharmacologically active molecules. Its well-defined chemical properties facilitate use in structure-activity relationship studies and targeted drug design.
3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid structure
728024-51-9 structure
Product Name:3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid
CAS No:728024-51-9
MF:C11H9ClN2O3
MW:252.65376162529
MDL:MFCD05861396
CID:3030049
PubChem ID:667176
Update Time:2025-06-11

3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[3-(2-氯-苯基)-[1,2,4]恶二唑-5-基]-丙酸
    • 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
    • 3-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid
    • 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
    • MLS000080569
    • HMS2153H13
    • HMS3324M16
    • BBL009344
    • STK726461
    • SMR000037560
    • 1,2,4-Oxadiazole-5-propanoic acid, 3-(2-chlorophenyl)-
    • 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoicacid
    • MFCD05861396
    • ALBB-012736
    • CHEMBL1882664
    • VS-02048
    • SCHEMBL6326021
    • AKOS000112023
    • H30102
    • 728024-51-9
    • 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid
    • MDL: MFCD05861396
    • Inchi: 1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
    • InChI Key: KZPZGRUXMCHZRL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=NOC(CCC(=O)O)=N1

Computed Properties

  • Exact Mass: 252.0301698Da
  • Monoisotopic Mass: 252.0301698Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 76.2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 464.6±55.0 °C at 760 mmHg
  • Flash Point: 234.8±31.5 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Security Information

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Additional information on 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid

Introduction to 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid (CAS No. 728024-51-9)

3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 728024-51-9, belongs to the class of oxadiazole derivatives, which are known for their broad spectrum of pharmacological effects. The presence of a chlorophenyl group and a propanoic acid moiety in its structure contributes to its complex reactivity and interaction with biological targets.

The structure of 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid features a central oxadiazole ring, which is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This core structure is highly versatile and is frequently employed in medicinal chemistry due to its ability to modulate various biological pathways. The chlorophenyl group attached to the oxadiazole ring introduces a degree of lipophilicity and electronic properties that can influence the compound's binding affinity to biological receptors. Additionally, the terminal propanoic acid group provides a site for further functionalization, enabling the synthesis of analogs with tailored pharmacological profiles.

In recent years, there has been growing interest in oxadiazole derivatives as potential therapeutic agents. These compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid suggests that it may exhibit similar activities. Preliminary studies have indicated that this compound can interact with various enzymes and receptors, potentially leading to therapeutic benefits. For instance, its ability to modulate the activity of enzymes involved in inflammatory pathways has been a focus of research in the development of novel anti-inflammatory drugs.

The synthesis of 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The process typically begins with the formation of the oxadiazole core through cyclocondensation reactions. Subsequent steps include the introduction of the chlorophenyl group and the propanoic acid moiety, which are critical for achieving the desired structural features. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.

One of the most compelling aspects of 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid is its potential as a lead compound for drug discovery. Its unique structural features make it an attractive candidate for further optimization through structure-based drug design or computational modeling. By leveraging computational tools, researchers can predict how modifications to the molecule might affect its biological activity. This approach has been instrumental in identifying novel therapeutic agents with improved efficacy and reduced side effects.

Recent studies have highlighted the importance of oxadiazole derivatives in addressing unmet medical needs. For example, compounds similar to 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid have shown promise in preclinical trials for treating chronic inflammatory diseases and certain types of cancer. The mechanism of action often involves inhibition of key signaling pathways that contribute to disease progression. By targeting these pathways selectively, these compounds can modulate immune responses or suppress tumor growth without significant off-target effects.

The pharmacokinetic properties of 3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been used to study these properties in detail. These studies provide valuable insights into optimizing dosing regimens and minimizing potential toxicity.

In conclusion,3-3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid (CAS No. 728024-51-9) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis involves sophisticated organic chemistry techniques, and its pharmacological profile suggests applications in treating various diseases. As research continues to uncover new therapeutic targets and mechanisms,this oxadiazole derivative may play a significant role in the development of next-generation drugs.

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